molecular formula C15H12N4 B183220 5,6-Diphenyl-1,2,4-triazin-3-amine CAS No. 4511-99-3

5,6-Diphenyl-1,2,4-triazin-3-amine

Cat. No.: B183220
CAS No.: 4511-99-3
M. Wt: 248.28 g/mol
InChI Key: NZRHOWNFGASHMN-UHFFFAOYSA-N
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Description

5,6-Diphenyl-1,2,4-triazin-3-amine is a heterocyclic compound that belongs to the triazine family. It is characterized by a triazine ring substituted with two phenyl groups at positions 5 and 6, and an amine group at position 3.

Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions

5,6-Diphenyl-1,2,4-triazin-3-amine can be synthesized through a multi-step process. One common method involves the reaction of benzil with aminoguanidine . The reaction proceeds as follows:

  • Benzil reacts with aminoguanidine in the presence of a suitable solvent, such as ethanol, under reflux conditions.
  • The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis typically involves scalable reactions that can be adapted for large-scale production. The use of microwave-assisted synthesis and solid-phase synthesis are potential methods for industrial applications .

Chemical Reactions Analysis

Types of Reactions

5,6-Diphenyl-1,2,4-triazin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Properties

IUPAC Name

5,6-diphenyl-1,2,4-triazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4/c16-15-17-13(11-7-3-1-4-8-11)14(18-19-15)12-9-5-2-6-10-12/h1-10H,(H2,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZRHOWNFGASHMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=NC(=N2)N)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40196390
Record name as-Triazine, 3-amino-3,6-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40196390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4511-99-3
Record name 5,6-Diphenyl-1,2,4-triazin-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4511-99-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-Diphenyl-1,2,4-triazin-3-amine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4511-99-3
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58360
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Record name as-Triazine, 3-amino-3,6-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40196390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6-DIPHENYL-1,2,4-TRIAZIN-3-AMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/APY3XH5WU9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

5,6-Diphenyl-1,2,4-triazin-3-amine (86.0 mg, 42%) was prepared from 6-bromo-5-phenyl-1,2,4-triazin-3-amine (0.21 g, 0.8 mmol) and phenyl boronic acid (0.11 g, 0.92 mmol) according to the general procedure of Example 1.
Quantity
0.21 g
Type
reactant
Reaction Step One
Quantity
0.11 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary synthetic routes to obtain 3-Amino-5,6-diphenyl-1,2,4-triazine?

A: 3-Amino-5,6-diphenyl-1,2,4-triazine can be synthesized through the reaction of benzil with diaminoguanidine nitrate. This reaction initially yields benzil mono[(aminoamidino)hydrazone] nitrate, which subsequently cyclizes to form the desired triazine derivative .

Q2: How has 3-Amino-5,6-diphenyl-1,2,4-triazine been utilized in the development of novel compounds?

A2: This compound serves as a versatile building block for synthesizing various heterocyclic systems with potential biological activities. For instance, it has been used to prepare:

  • Pyrimidines, 1,2,4-triazoles, 1,2,4-triazines, and 1,3-thiazoles: These compounds, bearing the 1,2,4-triazine moiety, were investigated for their antimicrobial properties .
  • Barbituric and Thiobarbituric Acid Derivatives: These derivatives, incorporating the 1,2,4-triazine scaffold, displayed herbicidal activity and were also evaluated as potential CDK2 inhibitors for anti-tumor applications .
  • Imidazo[2,1-c][1,2,4]triazin-6-amines: These poly-substituted compounds were synthesized and assessed for their cytotoxic activity .

Q3: What structural insights were gained from the characterization of N-{2-[(4S)-4-tert-Butyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl}-5,6-diphenyl-1,2,4-triazin-3-amine?

A: X-ray crystallography revealed that the oxazoline ring in this derivative is nearly planar. The phenyl rings attached to the triazine core exhibit dihedral angles of 29.0° and 54.6° relative to the triazine ring. Intramolecular hydrogen bonding (N—H⋯N and C—H⋯N) influences the molecule's conformation. In the crystal lattice, intermolecular C—H⋯O hydrogen bonds link molecules, forming supramolecular chains. Additionally, π–π stacking interactions occur between the oxazoline and triazine rings of neighboring molecules .

Q4: How does the presence of a trifluoracetyl group at the C-5 position of barbituric and thiobarbituric acid derivatives affect their CDK2 inhibitory activity?

A: Studies indicate that incorporating a trifluoracetyl group at the C-5 position of these derivatives generally enhances their ability to inhibit CDK2. Conversely, introducing a pyridine side chain at the same position tends to diminish their inhibitory activity .

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